

# Applications of Tris(dimethylamino)tin (TDMASn) in Perovskite Solar Cell Manufacturing

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**Application Note & Protocols** 

#### Introduction

Tris(dimethylamino)tin(IV) (TDMASn) is a metal-organic precursor utilized in the fabrication of perovskite solar cells. Its primary application lies in the deposition of tin oxide (SnO<sub>2</sub>) thin films, which serve as a crucial electron transport layer (ETL). The quality of this SnO<sub>2</sub> layer significantly influences the overall performance and stability of the solar cell. TDMASn is favored for its volatility and reactivity, making it suitable for various deposition techniques, including Atomic Layer Deposition (ALD) and sol-gel spin-coating. This document provides detailed application notes and experimental protocols for the use of TDMASn in perovskite solar cell manufacturing.

# **Key Applications of TDMASn**

The predominant application of TDMASn in perovskite solar cell fabrication is as a precursor for the synthesis of SnO<sub>2</sub> electron transport layers. This can be achieved through two primary methods:

 Atomic Layer Deposition (ALD): ALD is a vapor-phase deposition technique that allows for the growth of highly uniform and conformal thin films with precise thickness control at the



atomic level. TDMASn is used as the tin precursor in ALD processes to create high-quality SnO<sub>2</sub> layers.

 Sol-Gel Spin-Coating: This is a solution-based method where a precursor solution containing TDMASn is spin-coated onto a substrate to form a gel-like film, which is then thermally treated to produce the final SnO<sub>2</sub> layer. This method offers a simpler and lower-cost alternative to ALD.

A critical consideration in the use of TDMASn is its potential for degradation. TDMASn, a Sn(IV) precursor, can degrade into bis(dimethylamido)tin(II), a Sn(II) species.[1][2] This degradation can negatively impact the electronic properties of the resulting SnO<sub>2</sub> film, leading to increased electrical resistance and a decrease in the power conversion efficiency of the perovskite solar cell.[1][2][3] Therefore, proper handling and storage of the precursor are crucial to ensure high-quality film deposition and optimal device performance.

#### **Data Presentation**

Table 1: Properties of SnO<sub>2</sub> Thin Films Fabricated using TDMASn



Deposition Method	Annealing Temperature (°C)	Bandgap (eV)	Transmittance (%)	Reference
Sol-Gel Spin- Coating	250	3.6	-	[4]
Sol-Gel Spin- Coating	350	3.5	-	[4]
Sol-Gel Spin- Coating	450	3.5	-	[4]
Sol-Gel Spin- Coating	550	3.41	83.2	[4]
Atomic Layer Deposition	As-deposited	4.38	> FTO substrate	[5]
Atomic Layer Deposition	180	4.33	-	[5]
Atomic Layer Deposition	300	3.93	-	[5]

Table 2: Performance of Perovskite Solar Cells with TDMASn-derived SnO<sub>2</sub> ETL



Depositio n Method	Post- annealing Temperat ure (°C)	Power Conversi on Efficiency (PCE) (%)	Open- circuit Voltage (Voc) (V)	Short- circuit Current Density (Jsc) (mA/cm²)	Fill Factor (FF)	Referenc e
Atomic Layer Deposition	-	~4% (with degraded TDMASn)	-	-	-	[1]
Atomic Layer Deposition	-	~20% (with passivation )	-	-	-	[5]

# **Experimental Protocols**

# Protocol 1: Atomic Layer Deposition of SnO<sub>2</sub> from TDMASn

This protocol describes the deposition of a SnO<sub>2</sub> electron transport layer using atomic layer deposition with TDMASn as the tin precursor.

#### Materials and Equipment:

- TDMASn precursor (CAS# 1066-77-9)[6]
- Oxidizer (e.g., ozone (O₃) or hydrogen peroxide (H₂O₂))[5][7]
- Substrates (e.g., FTO-coated glass)
- Atomic Layer Deposition (ALD) reactor
- Nitrogen (N2) or Argon (Ar) carrier gas[8]
- Furnace for post-annealing (optional)

#### Procedure:



#### • Substrate Preparation:

- Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent,
  deionized water, acetone, and ethanol for 10 minutes each.[8]
- Dry the substrates with a nitrogen or argon stream.[8]
- Treat the substrates with a UV/Ozone cleaner for 10-15 minutes to remove organic residues and improve surface wettability.[8]

#### ALD Process:

- Load the cleaned substrates into the ALD reactor.
- Heat the TDMASn precursor to a stable temperature to ensure sufficient vapor pressure. A typical temperature is 40-45°C.[7][8]
- Maintain the ALD reactor at the desired deposition temperature, for example, 100°C.[8]
- Set the base pressure of the reactor, for instance, to 3 x 10<sup>-2</sup> torr with an Ar flow of 20 sccm.[8]
- The ALD cycle consists of four steps: a. TDMASn pulse: Introduce TDMASn vapor into the reactor for a set duration (e.g., 0.5 1 second).[1][7] b. Purge: Purge the reactor with an inert gas (N<sub>2</sub> or Ar) to remove unreacted precursor and byproducts. c. Oxidizer pulse: Introduce the oxidizer (e.g., O<sub>3</sub> or H<sub>2</sub>O<sub>2</sub>) into the reactor. d. Purge: Purge the reactor again with the inert gas.
- Repeat the ALD cycle until the desired film thickness is achieved. The growth rate is typically around 0.12 nm per cycle.[8]
- Post-Deposition Annealing (Optional):
  - The deposited SnO<sub>2</sub> films can be post-annealed to improve their properties.[5]
  - Anneal the films in a furnace at a specific temperature (e.g., 180°C or 300°C) for 1 hour in ambient air.[8]



### Protocol 2: Sol-Gel Spin-Coating of SnO<sub>2</sub> from TDMASn

This protocol outlines the fabrication of a SnO<sub>2</sub> electron transport layer using a sol-gel spin-coating method with TDMASn.[4]

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- TDMASn precursor[4]
- 1-Butanol[4]
- Nitric acid (HNO<sub>3</sub>)[4]
- Substrates (e.g., glass or FTO-coated glass)
- Magnetic stirrer and hotplate
- · Spin-coater
- Muffle furnace
- Nitrogen (N2) gas supply

#### Procedure:

- Sol-Gel Preparation:
  - Prepare a solution of 0.22 mol of 1-butanol and 0.019 mol of nitric acid.[4]
  - Dissolve 1 g (0.00339 mol) of TDMASn in the prepared solution.[4]
  - Stir the solution at 200 rpm for 24 hours at room temperature to form a stable sol-gel.[4]
- Spin-Coating:
  - Place a cleaned substrate on the spin-coater.
  - Dispense the prepared sol-gel solution onto the substrate.



- Spin-coat at 3000 rpm for 30 seconds in ambient conditions to form a thin film.[4]
- Dry the substrate at 100°C for 60 seconds to remove residual butanol.[4]
- Annealing:
  - Place the coated substrates in a muffle furnace.
  - Anneal the films at the desired temperature (e.g., 250°C, 350°C, 450°C, or 550°C) for 3 hours under a nitrogen flow.[4]

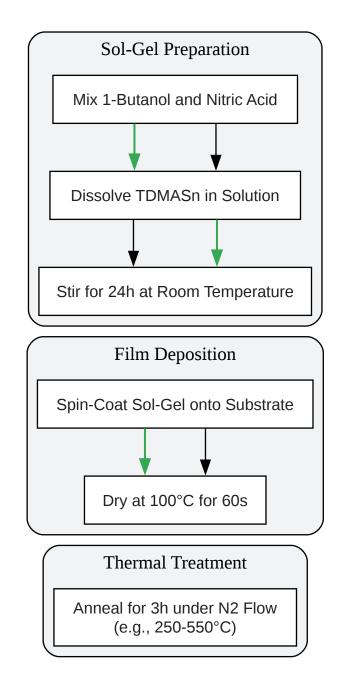
## **Visualizations**



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Caption: Workflow for Atomic Layer Deposition of SnO2 using TDMASn.





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Caption: Workflow for Sol-Gel Spin-Coating of SnO2 using TDMASn.





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Caption: Degradation pathway of TDMASn and its impact on solar cell performance.

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#### References

- 1. researchgate.net [researchgate.net]
- 2. Impact of Tetrakis(dimethylamido)tin(IV) Degradation on Atomic Layer Deposition of Tin Oxide Films and Perovskite Solar Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Synthesis and characterization of SnO<sub>2</sub> thin films using metalorganic precursors Journal of King Saud University Science [jksus.org]
- 5. d-nb.info [d-nb.info]
- 6. plasma-ald.com [plasma-ald.com]
- 7. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 8. rsc.org [rsc.org]
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